Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Overview
Description
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO2. It is known for its unique structure, which includes both amino and difluoropropanoate groups. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Formation of substituted amino derivatives.
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of reduced amino derivatives.
Hydrolysis: Formation of 3-amino-2,2-difluoropropanoic acid.
Scientific Research Applications
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoropropanoate group can participate in various chemical interactions. These interactions can affect enzyme activity, protein function, and other biological processes.
Comparison with Similar Compounds
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride can be compared with similar compounds such as:
Ethyl 3-Amino-2-fluoropropanoate Hydrochloride: Lacks one fluorine atom, resulting in different chemical properties.
Ethyl 3-Amino-2,2-dichloropropanoate Hydrochloride: Contains chlorine atoms instead of fluorine, leading to different reactivity.
Ethyl 3-Amino-2,2-difluorobutanoate Hydrochloride: Has an additional carbon atom, affecting its molecular interactions.
The uniqueness of this compound lies in its specific combination of amino and difluoropropanoate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-2,2-difluoropropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRVBXSWRFLJRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678787 | |
Record name | Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541547-37-9, 1263284-04-3 | |
Record name | Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-amino-2,2-difluoropropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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